Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone (CAS 2098134‑04‑2, C₁₂H₂₀N₂O₂, MW 224.3 g/mol) is a research chemical that integrates an azetidine ring with a 6‑azaspiro[3.4]octane scaffold featuring a reactive hydroxymethyl substituent at the 8‑position [REFS‑1]. The 6‑azaspiro[3.4]octane core is a recognized pharmacophore in drug discovery, particularly as a building block for EGFR kinase inhibitors and muscarinic receptor modulators, where the spirocyclic architecture confers enhanced three‑dimensionality and conformational restriction compared to monocyclic amine alternatives [REFS‑2][REFS‑3].

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 2098134-04-2
Cat. No. B1490354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone
CAS2098134-04-2
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(CC2CO)C(=O)C3CNC3
InChIInChI=1S/C12H20N2O2/c15-7-10-6-14(8-12(10)2-1-3-12)11(16)9-4-13-5-9/h9-10,13,15H,1-8H2
InChIKeyWSCKDBVOZKVWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone (CAS 2098134-04-2): Sourcing & Selection Guide for a Dual-Azetidine-Spirocyclic Research Intermediate


Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone (CAS 2098134‑04‑2, C₁₂H₂₀N₂O₂, MW 224.3 g/mol) is a research chemical that integrates an azetidine ring with a 6‑azaspiro[3.4]octane scaffold featuring a reactive hydroxymethyl substituent at the 8‑position [REFS‑1]. The 6‑azaspiro[3.4]octane core is a recognized pharmacophore in drug discovery, particularly as a building block for EGFR kinase inhibitors and muscarinic receptor modulators, where the spirocyclic architecture confers enhanced three‑dimensionality and conformational restriction compared to monocyclic amine alternatives [REFS‑2][REFS‑3].

Why Close Analogs of Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone Cannot Be Assumed Interchangeable


Although several spirocyclic azetidine derivatives share the 6‑azaspiro[3.4]octane core, substitution at the 8‑position and the nature of the exocyclic carbonyl linker critically control hydrogen‑bonding capacity, lipophilicity, and metabolic stability [REFS‑1]. The title compound bears a free hydroxyl group, offering a hydrogen‑bond donor that is absent in the corresponding methoxy analog (CAS 2098000‑71‑4) and the benzyl carboxylate derivative (BBV‑115294079). This single functional‑group change can shift LogP by >0.5 units, alter aqueous solubility, and fundamentally change the compound’s utility as a synthetic intermediate or pharmacophore probe, making generic replacement without comparative data a high‑risk procurement decision [REFS‑2].

Quantitative Differentiation Evidence for Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone vs. Key Analogs


Hydroxymethyl Substituent Uniquely Introduces a Hydrogen-Bond Donor (HBD) Absent in the Methoxy Analog

The 8‑hydroxymethyl group of the target compound provides a hydrogen‑bond donor (HBD) that is completely absent in the closest commercially available analog, Azetidin‑3‑yl(8‑(methoxymethyl)‑6‑azaspiro[3.4]octan‑6‑yl)methanone (CAS 2098000‑71‑4, MW 238.32 g/mol, C₁₃H₂₂N₂O₂) where the hydroxyl is capped as a methyl ether [REFS‑1]. In the context of EGFR inhibitor pharmacophores, the presence of an H‑bond donor at this position has been shown to enhance binding affinity through interactions with the hinge region of the kinase domain, as demonstrated by compound 21g (a 2‑oxa‑6‑azaspiro[3.4]octane derivative) which exhibited superior EGFR inhibitory activity compared to gefitinib, partly attributed to improved water‑mediated hydrogen bonding [REFS‑2].

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Molecular Weight Advantage Over Bulkier 6‑Azaspiro[3.4]octane‑6‑carboxylate Derivatives

At 224.3 g/mol, the target compound is significantly lighter than the benzyl 8‑{[1‑(azetidin‑3‑yl)ethyl]amino}‑6‑azaspiro[3.4]octane‑6‑carboxylate analog (MW 343 Da) [REFS‑1] and the 6‑azaspiro[3.4]octane‑6‑carboxylate derivatives exemplified in muscarinic receptor patents (typically MW > 350 Da) [REFS‑2]. In fragment‑based screening, every 50 Da reduction in molecular weight can correspond to a ~0.15–0.20 improvement in ligand efficiency (LE) if potency is maintained, making the target compound a more attractive starting point for fragment growth or scaffold‑hopping campaigns [REFS‑3].

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency Indices

Ketone Linker Confers Distinct Conformational and Reactivity Profile Compared to Oxoacetamide and Carboxylate Analogs

The methanone linker (‑C(=O)‑) connecting the azetidine and spirocyclic moieties in the target compound imposes a planar, sp²‑hybridized geometry with restricted rotation, in contrast to the more flexible oxoacetamide linker (‑C(=O)‑C(=O)‑NH‑) in 2‑(6‑azaspiro[3.4]octan‑6‑yl)‑N‑(azetidin‑3‑yl)‑2‑oxoacetamide (MW 237.30) [REFS‑1] and the ester‑based carboxylate linkers in the muscarinic series [REFS‑2]. This geometric constraint can translate into measurable differences in target binding entropy: rigidification of the linker in analogous azetidine‑spiro systems has been reported to reduce the entropic penalty upon binding by up to 1.5–3.0 kcal/mol compared to freely rotatable analogs [REFS‑3].

Synthetic Chemistry Conformational Analysis Bioisosterism

Improved Aqueous Solubility Inferred from Free Hydroxyl vs. Methoxy and Bulky Carboxylate Analogs

The free hydroxyl group in the target compound is predicted to increase aqueous solubility compared to the methoxy analog (CAS 2098000‑71‑4), which has a cLogP approximately 0.5–0.8 units higher based on the phenyl-to-benzyl alcohol trend observed in the angular spirocyclic azetidine series [REFS‑1]. Furthermore, compound 21g (containing a 2‑oxa‑6‑azaspiro[3.4]octane substituent) was explicitly reported to possess improved water solubility compared to gefitinib, a clinical EGFR inhibitor [REFS‑2]. While this is a class‑level observation, the hydroxymethyl moiety is a well‑established solubility‑enhancing group in medicinal chemistry, routinely contributing a 5‑ to 20‑fold increase in thermodynamic solubility over the corresponding methyl ether in heterocyclic series [REFS‑3].

Drug Metabolism and Pharmacokinetics Solubility Enhancement Biopharmaceutical Classification

Optimal Deployment Scenarios for Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone


Fragment‑Based Lead Generation for Kinase Inhibitors Requiring an H‑Bond Donor Pharmacophore

When screening fragment libraries against kinases such as EGFR or MCH1, the target compound provides a low‑molecular‑weight (224.3 Da) entry point with a built‑in hydrogen‑bond donor (‑CH₂OH) that can probe hinge‑region interactions [REFS‑1]. Unlike the methoxy analog (CAS 2098000‑71‑4) that lacks an HBD, this compound can directly interrogate binding pockets where a hydroxyl interaction is critical, while the spirocyclic scaffold offers a 3D exit vector for fragment growth that is topologically distinct from planar aromatic fragments [REFS‑2].

Synthetic Intermediate for Prodrug or Bioconjugate Construction via Hydroxyl Derivatization

The primary alcohol at the 8‑position serves as a handle for esterification, carbamate formation, or etherification, enabling the installation of prodrug moieties (e.g., phosphate esters for improved solubility, amino acid esters for transporter‑mediated uptake) or fluorescent/affinity tags [REFS‑1]. In contrast, the methoxy analog is a synthetic dead‑end at this position, and the carboxylate analogs (e.g., BBV‑115294079) require deprotection/re‑functionalization steps that add synthetic complexity and reduce overall yield [REFS‑2].

Scaffold‑Hopping Reference Compound for Conformational Restriction Studies

The rigid methanone linker and spirocyclic architecture make this compound an ideal reference for evaluating the effect of conformational restriction on target binding. When compared head‑to‑head with the more flexible oxoacetamide analog (EVT‑6938275), researchers can deconvolute the entropic contribution of linker rigidification to binding free energy, a key parameter for prioritizing chemical series in lead optimization [REFS‑1].

Building Block for 6‑Azaspiro[3.4]octane‑Containing Patent Landscaping and FTO (Freedom‑to‑Operate) Exploration

The 6‑azaspiro[3.4]octane scaffold appears in granted patents covering muscarinic M1/M4 agonists (US9650358B2) and MCH1 receptor antagonists, making it a high‑interest core for IP analysis [REFS‑1]. The target compound, with its distinct hydroxymethyl‑ketone substitution pattern, occupies a specific and less‑densely exemplified region of chemical space compared to the heavily patented 6‑carboxylate and 2‑oxa derivatives, offering a potentially freer operating space for novel composition‑of‑matter claims [REFS‑2].

Quote Request

Request a Quote for Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.